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Compound of Interest

Remdesivir methylpropyl! ester
Compound Name:
analog

cat. No.: B15566526

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism
of action, and relevant experimental methodologies pertaining to the methylpropyl ester analog
of Remdesivir. This document is intended to serve as a valuable resource for researchers and
professionals engaged in the fields of antiviral drug discovery and development.

Chemical Structure and Properties

The Remdesivir methylpropyl ester analog, also known as GS-5734 methylpropyl ester
analog, is a derivative of the broad-spectrum antiviral agent Remdesivir.[1][2] Alterations to the
ester group of the phosphoramidate prodrug moiety can influence the pharmacokinetic and
pharmacodynamic properties of the parent compound. The core structure, however, remains
consistent with that of Remdesivir, featuring a C-nucleoside analog with a 1'-cyano group and a
phosphoramidate linkage.

Below is a summary of the key chemical identifiers for the Remdesivir methylpropyl ester
analog:
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Property

Value

Formal Name

N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine, 2-
methylpropyl ester, 6-ester with 2-C-(4-
aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-

anhydro-D-altrononitrile

Synonyms GS-5734 methylpropy! ester analog

Molecular Formula C25H31N608P

Formula Weight 574.5 g/mol

Purity >98%

Formulation A crystalline solid

N DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS

Solubility
(pH 7.2) (1:5): 0.1 mg/ml

Amax 246 nm
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Mechanism of Action and Bioactivation

Remdesivir and its analogs function as prodrugs that, upon entering a host cell, are

metabolized into their active triphosphate form. This active metabolite acts as a potent inhibitor

of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many

RNA viruses.

The bioactivation of Remdesivir is a multi-step intracellular process:

» Ester Hydrolysis: The prodrug is first hydrolyzed by cellular esterases, such as

carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate alanine

metabolite.[3]
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e Phosphoramidase Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) then
cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside
analog.[3]

e Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate
metabolite to its active triphosphate form (GS-443902).[3][4]

This active triphosphate, GS-443902, competes with the natural adenosine triphosphate (ATP)
for incorporation into the nascent viral RNA chain by the viral RdRp.[4] Once incorporated, it
leads to delayed chain termination, thereby halting viral replication.[5]
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Caption: Intracellular bioactivation pathway of Remdesivir analogs.

Experimental Protocols

While a specific synthesis protocol for the Remdesivir methylpropyl ester analog is not
readily available in the public domain, the synthesis of Remdesivir and its derivatives generally
involves multi-step chemical processes. These typically start from a protected ribose derivative,
followed by the introduction of the nucleobase and subsequent phosphoramidation. For
detailed synthetic strategies for Remdesivir, researchers can refer to the extensive literature on
the topic.

The following is a generalized protocol for evaluating the in vitro antiviral activity of Remdesivir
analogs, which can be adapted for the methylpropyl ester analog.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
e Cell Culture:

o Prepare confluent monolayers of a suitable host cell line (e.g., Vero E6, Huh7) in 96-well
microplates.
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o Maintain the cells in an appropriate growth medium supplemented with fetal bovine serum
(FBS) and antibiotics.

Compound Preparation:

o Dissolve the test compound (Remdesivir methylpropyl ester analog) in dimethyl
sulfoxide (DMSO) to create a high-concentration stock solution.

o Prepare serial dilutions of the compound in the assay medium to achieve the desired final
concentrations.

Infection and Treatment:

[e]

Remove the growth medium from the cell monolayers.

o Infect the cells with the target virus (e.g., SARS-CoV-2) at a predetermined multiplicity of
infection (MOI).

o After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted
compound to the wells.

o Include appropriate controls: virus-infected untreated cells (virus control), uninfected
untreated cells (cell control), and a known active drug as a positive control.

Incubation:

o Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe a
significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

Quantification of Antiviral Activity:

o Assess cell viability using a suitable method, such as the neutral red uptake assay or a
commercially available cell viability reagent (e.g., CellTiter-Glo®).

o Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15566526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Calculate the 50% effective concentration (EC50), which is the concentration of the
compound that reduces the viral CPE by 50%.

o Determine the 50% cytotoxic concentration (CC50) from parallel assays on uninfected
cells.

o Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Quantitative Data

As of the latest available information, specific quantitative antiviral activity data for the
Remdesivir methylpropyl ester analog against various viruses has not been published in
peer-reviewed literature. However, extensive data exists for the parent compound, Remdesivir,
and its active metabolite, GS-441524. This data provides a benchmark for the expected
potency of its analogs.

The following table presents representative EC50 values for Remdesivir against several
coronaviruses to illustrate the typical potency of this class of compounds.

Virus Cell Line EC50 (pM) Citation
SARS-CoV-2 Vero E6 0.77 [6]
SARS-CoV HAE 0.069 [7]
MERS-CoV HAE 0.074 [7]
Murine Hepatitis Virus ~ DBT ~0.03 [7]

Human Coronavirus

MRC-5 0.07 8]
229E

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antiviral activity screening
assay.
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Caption: Experimental workflow for in vitro antiviral activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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